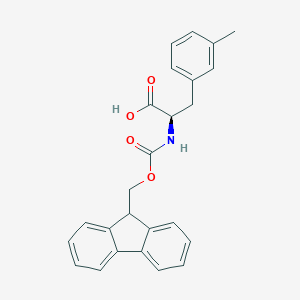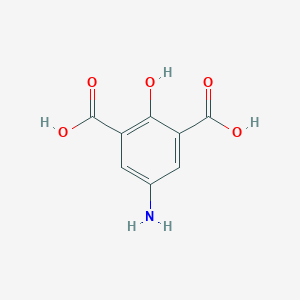
BOC-D-LYS(BOC)-OH
Übersicht
Beschreibung
®-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid is a compound that belongs to the class of amino acids protected by tert-butoxycarbonyl groups. This protection is crucial in organic synthesis, particularly in peptide synthesis, as it prevents unwanted reactions at the amino group during various chemical processes .
Wissenschaftliche Forschungsanwendungen
Chemistry: ®-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid is widely used in peptide synthesis as a protected amino acid. It serves as a building block in the synthesis of peptides and proteins, allowing for selective reactions at other functional groups .
Biology: In biological research, this compound is used to study protein structure and function. The Boc protection allows for the synthesis of peptides that can be used in various assays and experiments .
Medicine: In medicinal chemistry, Boc-protected amino acids are used in the development of peptide-based drugs. The protection ensures that the amino groups do not react prematurely during the synthesis of complex molecules .
Industry: Industrially, ®-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid is used in the large-scale synthesis of peptides and proteins for pharmaceuticals and research purposes .
Wirkmechanismus
Target of Action
BOC-D-LYS(BOC)-OH, also known as N2,N6-Bis(tert-butoxycarbonyl)-D-lysine or ®-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, is a derivative of the amino acid lysine. Its primary targets are bacterial cells, specifically their cell membranes .
Mode of Action
The compound interacts with bacterial cell membranes, leading to their disruption . This interaction is primarily due to the cationic nature of the compound, which allows it to bind to the negatively charged bacterial cell membranes. The disruption of the cell membrane integrity leads to leakage of cellular contents and ultimately cell death .
Biochemical Pathways
The compound’s action primarily affects the integrity of the bacterial cell membrane, disrupting the normal function of the membrane and leading to cell death
Result of Action
The result of the compound’s action is the death of bacterial cells due to disruption of their cell membranes . This leads to leakage of cellular contents and ultimately cell death . The compound has shown excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Biochemische Analyse
Biochemical Properties
BOC-D-LYS(BOC)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. For instance, it is used in solid-phase peptide synthesis (SPPS), where it interacts with coupling reagents and resin-bound amino acids to form peptide bonds. The Boc groups are stable under basic conditions but can be removed under acidic conditions, allowing for the deprotection of the amino groups and continuation of the peptide synthesis process .
Cellular Effects
This compound influences various cellular processes, particularly those related to protein synthesis. In cells, it can be used to study the effects of specific peptide sequences on cell function. For example, peptides synthesized using this compound can be introduced into cells to observe their impact on cell signaling pathways, gene expression, and cellular metabolism. The presence of the Boc groups ensures that the peptides remain stable and do not undergo premature degradation .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protected amino acid in peptide synthesis. The Boc groups protect the amino groups on lysine, preventing unwanted side reactions during peptide bond formation. When the Boc groups are removed under acidic conditions, the free amino groups can participate in further reactions, allowing for the elongation of the peptide chain. This mechanism ensures the efficient and controlled synthesis of peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under basic conditions but can degrade under acidic conditions, leading to the removal of the Boc groups. This degradation is essential for the continuation of peptide synthesis, as it allows for the deprotection of the amino groups and the formation of new peptide bonds. Long-term studies have shown that this compound remains stable for extended periods when stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At high doses, it can lead to toxicity and adverse reactions, such as inflammation and tissue damage. These threshold effects are important for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases, which cleave peptide bonds and modify peptide sequences. The presence of the Boc groups can influence the activity of these enzymes, affecting the overall metabolic flux and levels of metabolites in the cell. Understanding these interactions is crucial for optimizing peptide synthesis and studying the biological functions of peptides .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The Boc groups can also influence the compound’s solubility and stability, affecting its distribution and accumulation in different tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid typically involves the protection of the amino groups of lysine with tert-butoxycarbonyl (Boc) groups. This can be achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods: Industrial production methods for Boc-protected amino acids often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction conditions to prevent side reactions .
Types of Reactions:
Oxidation: The Boc-protected amino groups are generally stable under oxidative conditions.
Reduction: Boc groups are stable under mild reducing conditions but can be cleaved under strong reducing conditions.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents.
Reduction: Strong reducing agents.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products:
Oxidation: No significant products due to stability.
Reduction: Deprotected amino acids.
Substitution: Free amino acids after Boc removal.
Vergleich Mit ähnlichen Verbindungen
- ®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid
- ®-3-(tert-butoxycarbonyl)amino)butanoic acid
- ®-2-(tert-butoxycarbonyl)amino)propanoic acid
Uniqueness: ®-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid is unique due to its specific structure, which includes two Boc-protected amino groups. This dual protection allows for more complex peptide synthesis compared to compounds with a single Boc-protected amino group .
Eigenschaften
IUPAC Name |
(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVSXKMMQOZUNU-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428555 | |
| Record name | BOC-D-LYS(BOC)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65360-27-2 | |
| Record name | BOC-D-LYS(BOC)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















